6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a benzylsulfonyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group can lead to sulfone derivatives, while reduction can yield sulfoxides or sulfides .
Scientific Research Applications
6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity . Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Thienopyrimidine: A structurally related compound with a sulfur atom in the ring, known for its anticancer properties.
Pyrazolo[4,3-d]pyrimidine: A compound with a fused pyrazole ring, exhibiting anti-inflammatory and anticancer activities.
Uniqueness
6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group enhances the compound’s ability to interact with biological targets and increases its potential as a therapeutic agent .
Properties
IUPAC Name |
6-benzylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-20(19,10-12-4-2-1-3-5-12)17-7-6-14-13(9-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRLKZGOWIMZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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